(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methyl methanesulfonate
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Overview
Description
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methyl methanesulfonate is a synthetic organic compound that features a cyclohexene ring substituted with a chlorophenyl group and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methyl methanesulfonate typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzene and an appropriate alkylating agent.
Formation of the Methanesulfonate Ester: The final step involves the esterification of the cyclohexene derivative with methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclohexene derivatives.
Scientific Research Applications
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methyl methanesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methyl methanesulfonate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H21ClO3S |
---|---|
Molecular Weight |
328.9 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl methanesulfonate |
InChI |
InChI=1S/C16H21ClO3S/c1-16(2)9-8-13(11-20-21(3,18)19)15(10-16)12-4-6-14(17)7-5-12/h4-7H,8-11H2,1-3H3 |
InChI Key |
SZJLWJSVICLBRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)COS(=O)(=O)C)C |
Origin of Product |
United States |
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